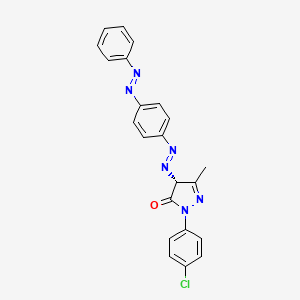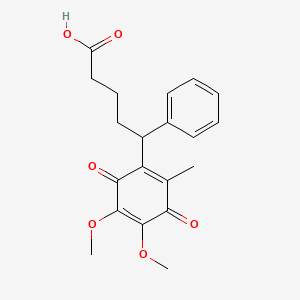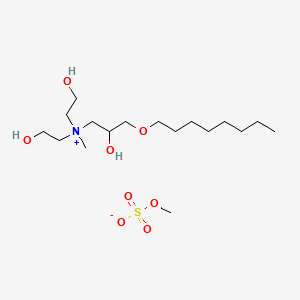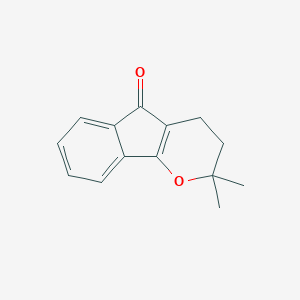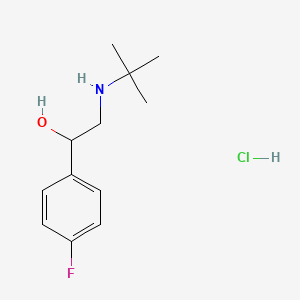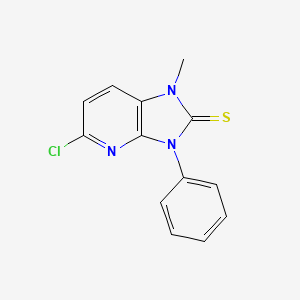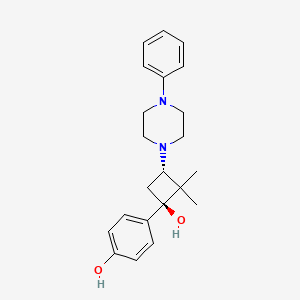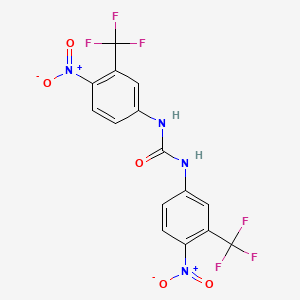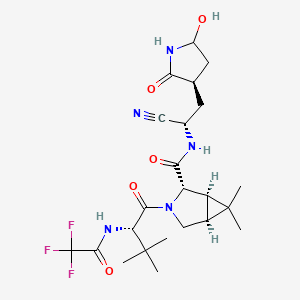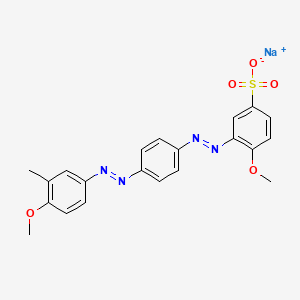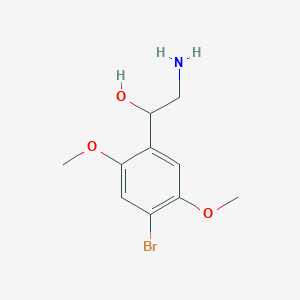
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol is a chemical compound that belongs to the class of substituted phenethylamines. It features a bromine atom at the 4-position and methoxy groups at the 2- and 5-positions of the benzene ring. This compound is structurally related to other phenethylamines and has been studied for its potential psychoactive effects.
Métodos De Preparación
The synthesis of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the following steps:
Grignard Reaction: The starting material, 4-bromo-2,5-dimethoxybenzaldehyde, undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized using pyridinium chlorochromate (PCC) to yield the ketone.
α-Bromination: The ketone is brominated at the alpha position using bromine or a brominating agent.
Reaction with Hexamethylenetetramine: The α-brominated intermediate reacts with hexamethylenetetramine to form the primary amine.
Acid Hydrolysis: The final step involves acid hydrolysis to obtain this compound.
Análisis De Reacciones Químicas
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Reagents like PCC for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions are commonly used.
Aplicaciones Científicas De Investigación
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol has been studied for various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects on neurotransmitter systems.
Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the field of psychoactive substances.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with its psychoactive effects. The compound’s molecular structure allows it to bind to these receptors and modulate their activity, leading to altered perception and mood .
Comparación Con Compuestos Similares
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol is similar to other substituted phenethylamines, such as:
2C-B (2,5-dimethoxy-4-bromophenethylamine): Both compounds share a similar core structure but differ in their functional groups.
4-Bromo-2,5-dimethoxyphenethylamine: This compound lacks the amino group present in this compound.
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound has a similar structure but lacks the bromine atom at the 4-position .
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propiedades
Número CAS |
677277-62-2 |
|---|---|
Fórmula molecular |
C10H14BrNO3 |
Peso molecular |
276.13 g/mol |
Nombre IUPAC |
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14BrNO3/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12/h3-4,8,13H,5,12H2,1-2H3 |
Clave InChI |
PCSKDXWCLQXURQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C(CN)O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


